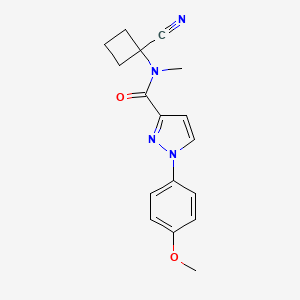
N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C19H21N3O2. It is a pyrazole-based compound that has been studied for its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cell growth and proliferation. It has also been shown to exhibit anti-inflammatory activity and to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide is its potential as an anticancer agent. It has been shown to exhibit promising activity against various cancer cell lines, which makes it a promising candidate for further study. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several possible future directions for the study of N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide. One possible direction is the development of more efficient synthesis methods to improve yields and reduce costs. Another possible direction is the study of the compound's mechanism of action to gain a better understanding of how it works. Additionally, the compound's potential use as an anti-inflammatory agent and as an inhibitor of bacterial and fungal growth could be further explored. Finally, the development of more soluble derivatives of the compound could improve its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide involves several steps. The first step is the preparation of 1-cyanocyclobutane carboxylic acid, which is then converted to 1-cyanocyclobutylamine. The next step involves the reaction of 1-cyanocyclobutylamine with 4-methoxyphenylhydrazine to form the corresponding hydrazone. The final step is the reaction of the hydrazone with methyl isocyanate to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-20(17(12-18)9-3-10-17)16(22)15-8-11-21(19-15)13-4-6-14(23-2)7-5-13/h4-8,11H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKVRIVSAAPTHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NN(C=C1)C2=CC=C(C=C2)OC)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid](/img/structure/B3012244.png)
![4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide](/img/structure/B3012245.png)
![1,3-Dimethyl-5-propylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3012247.png)
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]benzenol](/img/structure/B3012248.png)

![2-[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012250.png)

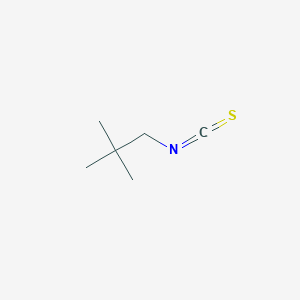
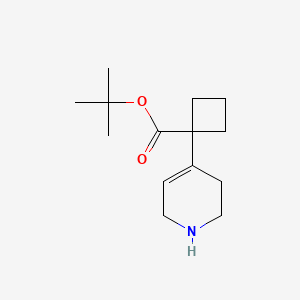
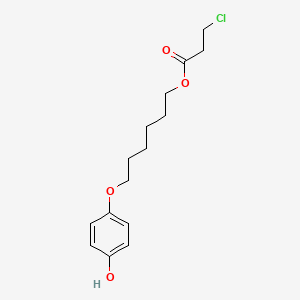
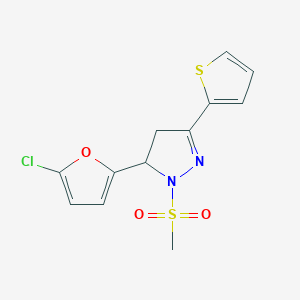
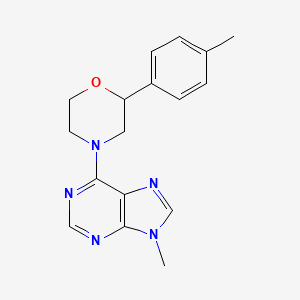
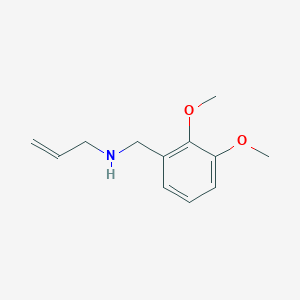
![N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide](/img/structure/B3012266.png)